An In-depth Technical Guide to 3-Nitrocinnamic Acid: Synthesis, Properties, and Biological Activities
An In-depth Technical Guide to 3-Nitrocinnamic Acid: Synthesis, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Nitrocinnamic acid, a nitro-substituted derivative of the naturally occurring cinnamic acid. This document details its chemical and physical properties, provides established protocols for its synthesis and purification, and explores its current and potential applications in research and drug development, with a focus on its biological activities.
Core Properties of 3-Nitrocinnamic Acid
3-Nitrocinnamic acid, specifically the trans-isomer, is a well-characterized organic compound. Its chemical identity and physical characteristics are summarized below.
Table 1: Chemical Identification of trans-3-Nitrocinnamic Acid
| Identifier | Value |
| CAS Number | 555-68-0[1][2][3] |
| Molecular Formula | C₉H₇NO₄[2][3] |
| Molecular Weight | 193.16 g/mol [1][3] |
| IUPAC Name | (2E)-3-(3-nitrophenyl)prop-2-enoic acid |
| Synonyms | m-Nitrocinnamic acid, trans-3-(3-Nitrophenyl)acrylic acid[1][2][3] |
Table 2: Physicochemical Properties of trans-3-Nitrocinnamic Acid
| Property | Value |
| Physical Form | Light yellow to off-white crystalline powder[4][5] |
| Melting Point | 200-202 °C[1] |
| Solubility | Slightly soluble in water; soluble in ethanol (B145695) and benzene.[4] |
| pKa | 4.12 (at 25°C) |
Synthesis and Purification Protocols
The synthesis of 3-Nitrocinnamic acid is well-established in organic chemistry, primarily through condensation reactions such as the Perkin reaction and the Knoevenagel condensation.
Perkin Reaction
The Perkin reaction provides a reliable method for the synthesis of cinnamic acid derivatives.[6][7][8] It involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid.[8]
Experimental Protocol: Synthesis of 3-Nitrocinnamic Acid via Perkin Reaction [9]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 3-nitrobenzaldehyde (B41214) (0.33 moles), freshly fused sodium acetate (B1210297) (0.48 moles), and acetic anhydride (0.68 moles).
-
Heating: Heat the mixture in an oil bath at 180°C for approximately 13 hours.
-
Work-up: After cooling slightly, pour the reaction mixture into 200-300 mL of water and filter the crude product by suction.
-
Purification:
-
Wash the solid several times with water.
-
Dissolve the crude product in a solution of aqueous ammonia (B1221849) (20 mL in ~200 mL of water) and filter to remove any insoluble impurities.
-
Precipitate the 3-Nitrocinnamic acid by pouring the ammonium (B1175870) salt solution into a dilute solution of sulfuric acid (15 mL in ~200 mL of water).
-
Filter the precipitate and repeat the dissolution in aqueous ammonia and precipitation with sulfuric acid.
-
Wash the final product with a small amount of water and dry.
-
-
Recrystallization: For a purer product, recrystallize the dried acid from boiling 95% ethanol or benzene.[9] The expected yield is typically in the range of 74-77%.[9]
Diagram 1: Perkin Reaction for 3-Nitrocinnamic Acid Synthesis
Caption: Perkin reaction workflow for synthesizing 3-Nitrocinnamic acid.
Knoevenagel Condensation
The Knoevenagel condensation is another effective method for synthesizing α,β-unsaturated acids.[10][11] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base.[10][11] A common modification, the Doebner modification, utilizes malonic acid and pyridine, which often leads to spontaneous decarboxylation.[12]
Experimental Protocol: Synthesis of Cinnamic Acid Derivatives via Knoevenagel-Doebner Condensation [13]
-
Reaction Setup: In a round-bottomed flask, dissolve malonic acid (0.02 mol) and the substituted benzaldehyde (B42025) (in this case, 3-nitrobenzaldehyde, 0.015 mol) in 5 mL of pyridine.
-
Catalyst Addition: Add piperidine (B6355638) (0.15 mL) to the mixture.
-
Heating: Reflux the reaction mixture at 70°C for 5 hours.
-
Work-up: After cooling, add 5 mL of concentrated HCl and 40 mL of cold water.
-
Isolation and Purification: Collect the resulting solid by suction filtration, wash with cold water, and recrystallize from ethanol.
Diagram 2: Knoevenagel Condensation for 3-Nitrocinnamic Acid Synthesis
Caption: Knoevenagel condensation workflow for 3-Nitrocinnamic acid.
Spectroscopic Data
The structural confirmation of 3-Nitrocinnamic acid is achieved through various spectroscopic techniques.
Table 3: Spectroscopic Data for trans-3-Nitrocinnamic Acid
| Technique | Key Data Points |
| ¹H NMR | (400 MHz, DMSO-d₆) δ: 13.0 (s, 1H, COOH), 8.52 (s, 1H), 8.24 (d, 1H), 8.19 (d, 1H), 7.73 (t, 1H), 6.76 (d, 1H, J=16.0 Hz).[14] |
| ¹³C NMR | (DMSO-d₆) δ: 167.1, 148.3, 141.4, 136.1, 134.0, 130.3, 124.3, 122.7, 122.3.[13][14] |
| IR (KBr) | ν (cm⁻¹): 3100-2500 (O-H stretch), 1690 (C=O stretch), 1630 (C=C stretch), 1530 & 1350 (NO₂ stretch).[15][16] |
| Mass Spec (EI) | m/z: 193 (M+), 176, 147, 130, 103, 91, 77.[3][5] |
Biological Activities and Potential Applications
Cinnamic acid and its derivatives are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][17] While research specifically on 3-Nitrocinnamic acid is more limited, its structural similarity to other bioactive cinnamic acids suggests potential in these areas.
Antimicrobial Activity
3-Nitrocinnamic acid has demonstrated activity against a range of microorganisms.
Table 4: Antimicrobial Activity of 3-Nitrocinnamic Acid
| Microorganism | Minimum Inhibitory Concentration (MIC) |
| Aspergillus niger | 43.5 µM[1] |
| Candida albicans | 43.5 µM[1] |
| Bacillus subtilis | 203 µM[1] |
| Escherichia coli | 252 µM[1] |
| Staphylococcus aureus | 252 µM[1] |
The presence of the nitro group on the phenyl ring appears to enhance the antimicrobial efficacy of the cinnamate (B1238496) scaffold.[18]
Cytotoxicity and Anticancer Potential
While specific cytotoxicity data for 3-Nitrocinnamic acid is not extensively reported, the broader class of cinnamic acid derivatives has shown significant cytotoxic effects against various cancer cell lines.[19][20][21] The primary mechanisms of action are believed to involve the induction of apoptosis and cell cycle arrest.[19][20]
Experimental Protocol: MTT Assay for Cytotoxicity [20]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of 3-Nitrocinnamic acid.
-
MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls to determine the IC₅₀ value.
Anti-inflammatory Activity
Cinnamic acid derivatives are known to possess anti-inflammatory properties, primarily through the inhibition of key signaling pathways such as the NF-κB pathway.[2][17] This leads to a reduction in the production of pro-inflammatory cytokines. While direct evidence for 3-Nitrocinnamic acid is sparse, its structural characteristics suggest it may exhibit similar activities.
Signaling Pathways
The biological effects of cinnamic acid derivatives are often mediated by their interaction with various cellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival. Cinnamic acid derivatives have been shown to inhibit this pathway by preventing the phosphorylation of IκB, which in turn prevents the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.[2][17]
Diagram 3: Cinnamic Acid Derivatives' Inhibition of the NF-κB Pathway
Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key regulator of cellular processes, including inflammation and apoptosis. Some cinnamic acid derivatives have been found to modulate this pathway. For instance, trans-cinnamic acid has been shown to induce fibroblast migration through the p38-MAPK signaling pathway.[22] The effect of 3-Nitrocinnamic acid on this pathway remains an area for further investigation.
Conclusion
3-Nitrocinnamic acid is a readily synthesizable compound with a range of interesting biological activities, particularly in the antimicrobial field. While its full potential in drug development is still being explored, the established bioactivities of the broader cinnamic acid class suggest that 3-Nitrocinnamic acid and its derivatives are promising scaffolds for the development of new therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential in areas such as oncology and anti-inflammatory therapies.
References
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- 2. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. 3-Nitrocinnamic acid | 555-68-0 [chemicalbook.com]
- 5. 3-Nitrocinnamic acid | C9H7NO4 | CID 687126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
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- 9. Organic Syntheses Procedure [orgsyn.org]
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- 11. bepls.com [bepls.com]
- 12. Knoevenagel Condensation [organic-chemistry.org]
- 13. rsc.org [rsc.org]
- 14. 3-NITROCINNAMIC ACID(1772-76-5) 1H NMR [m.chemicalbook.com]
- 15. 3-NITROCINNAMIC ACID(1772-76-5) IR Spectrum [m.chemicalbook.com]
- 16. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. news-medical.net [news-medical.net]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
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- 20. benchchem.com [benchchem.com]
- 21. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
